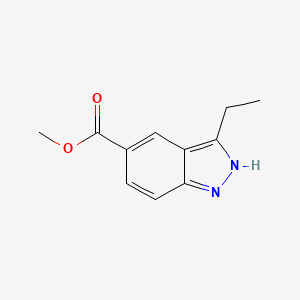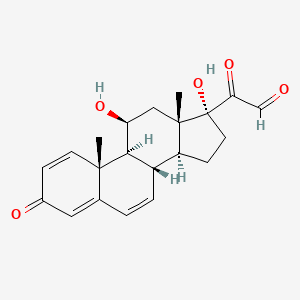
6,21-Didehydro Prednisolone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,21-Didehydro Prednisolone, also known as (11β)-11,17-Dihydroxy-3,20-dioxopregna-1,4,6-triene-21-al, is a synthetic glucocorticoid. It is a derivative of prednisolone, a widely used anti-inflammatory and immunosuppressive drug. The molecular formula of this compound is C21H24O5, and it has a molecular weight of 356.41 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,21-Didehydro Prednisolone typically involves the dehydrogenation of prednisolone. One common method starts with prednisolone acetate as the raw material. The process includes several steps:
3,20-Keto Protective Reaction: Protecting the 3,20-keto groups.
11-Keto Reduction Reaction: Reducing the 11-keto group.
21-Hydroxyl Esterification Reaction: Esterifying the 21-hydroxyl group.
3,20-Keto Deprotection Reaction: Removing the protective groups from the 3,20-keto groups.
21-Acetic Ester Hydrolysis Reaction: Hydrolyzing the 21-acetic ester to obtain this compound.
Industrial Production Methods
Industrial production of corticosteroids, including this compound, often involves microbial transformation and chemical synthesis. Diosgenin, a natural steroid sapogenin, is commonly used as the starting material. The process combines chemical and biotechnological methods to achieve the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
6,21-Didehydro Prednisolone undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketone groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2).
Major Products Formed
The major products formed from these reactions include various hydroxylated and ketone derivatives of this compound .
Applications De Recherche Scientifique
6,21-Didehydro Prednisolone has several scientific research applications:
Chemistry: Used as a reference compound in the synthesis and analysis of corticosteroids.
Biology: Studied for its effects on cellular processes and gene expression.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory and autoimmune diseases.
Mécanisme D'action
6,21-Didehydro Prednisolone exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with specific DNA sequences to regulate gene expression. The compound modulates the transcription of anti-inflammatory proteins and suppresses the expression of pro-inflammatory genes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Prednisolone: A glucocorticoid with similar anti-inflammatory and immunosuppressive properties.
Prednisone: A prodrug that is converted to prednisolone in the liver.
Hydrocortisone: A naturally occurring glucocorticoid with similar therapeutic effects.
Uniqueness
6,21-Didehydro Prednisolone is unique due to its specific structural modifications, which may result in different pharmacokinetic and pharmacodynamic properties compared to other glucocorticoids .
Propriétés
Formule moléculaire |
C21H24O5 |
|---|---|
Poids moléculaire |
356.4 g/mol |
Nom IUPAC |
2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-yl]-2-oxoacetaldehyde |
InChI |
InChI=1S/C21H24O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h3-5,7,9,11,14-16,18,24,26H,6,8,10H2,1-2H3/t14-,15-,16-,18+,19-,20-,21-/m0/s1 |
Clé InChI |
USWNNBPGKCGPDP-VWUMJDOOSA-N |
SMILES isomérique |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)C=O)O)C=CC4=CC(=O)C=C[C@]34C)O |
SMILES canonique |
CC12CC(C3C(C1CCC2(C(=O)C=O)O)C=CC4=CC(=O)C=CC34C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethylmethanethiosulfonate-2-carboxy[(5'-amino-1'-carboxypentyl)iminodiacetic Acid] Amide, Trifluoroacetic Acid Salt](/img/structure/B13856459.png)
![methyl 2-(3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl)-3-methoxyprop-2-enoate](/img/structure/B13856462.png)
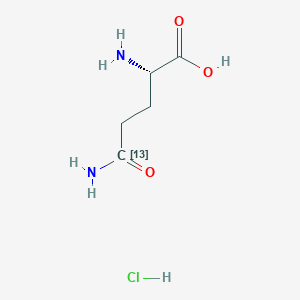
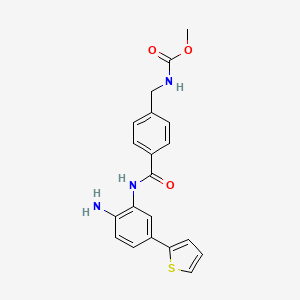
![2-{N2-[Na-Benzoylbenzoicamido-N6-6-biotinamidocaproyl]lysinylamido}ethyl-2'-carboxylethyl Disulfide](/img/structure/B13856489.png)
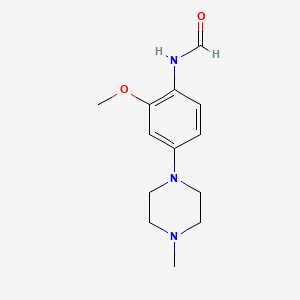
![2-[4-(Dimethylamino)butyl]guanidine](/img/structure/B13856493.png)
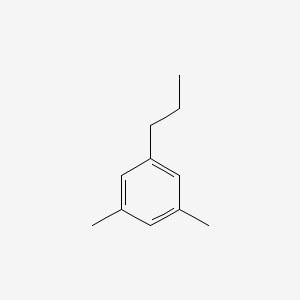
![5-(1-(4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)-2-hydroxyethyl)-6-chloroindolin-2-one](/img/structure/B13856511.png)
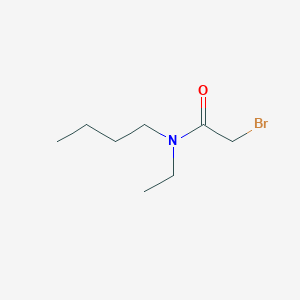
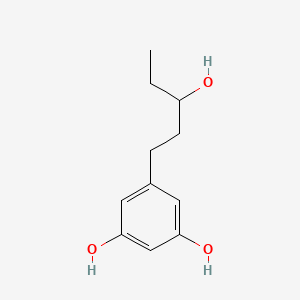
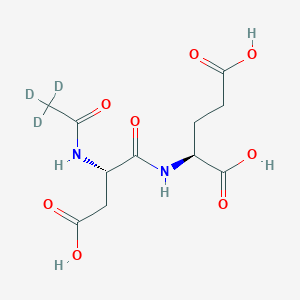
![4-bromo-1-(4-methoxy-phenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13856520.png)
